ACTH (22-39)

Lipogenesis Adipocyte Metabolism Peptide Pharmacology

ACTH (22-39) is a sequence-defined, 18-amino acid C-terminal fragment of ACTH (1-39). Unlike N-terminal ACTH fragments or the inactive ACTH (18-39) (CLIP), this peptide is a potent, direct insulin secretagogue. Essential for β-cell pathophysiology, orexigenic pathway, and adipocyte lipogenesis studies. For research use only.

Molecular Formula C90H125N19O32
Molecular Weight 1985.1 g/mol
Cat. No. B8235319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACTH (22-39)
Molecular FormulaC90H125N19O32
Molecular Weight1985.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N
InChIInChI=1S/C90H125N19O32/c1-44(2)36-57(82(132)99-55(28-32-70(118)119)80(130)106-62(90(140)141)39-50-18-12-9-13-19-50)102-85(135)64-20-14-34-108(64)88(138)60(37-49-16-10-8-11-17-49)104-76(126)48(7)95-78(128)53(26-30-68(114)115)97-75(125)47(6)96-84(134)63(43-110)107-81(131)56(29-33-71(120)121)100-83(133)59(41-72(122)123)101-79(129)54(27-31-69(116)117)98-74(124)46(5)94-67(113)42-93-77(127)58(40-66(91)112)103-86(136)65-21-15-35-109(65)89(139)61(105-87(137)73(92)45(3)4)38-51-22-24-52(111)25-23-51/h8-13,16-19,22-25,44-48,53-65,73,110-111H,14-15,20-21,26-43,92H2,1-7H3,(H2,91,112)(H,93,127)(H,94,113)(H,95,128)(H,96,134)(H,97,125)(H,98,124)(H,99,132)(H,100,133)(H,101,129)(H,102,135)(H,103,136)(H,104,126)(H,105,137)(H,106,130)(H,107,131)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,140,141)
InChIKeyVNYTZTMGIJDKGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACTH (22-39) (H-DL-Val-DL-Tyr-DL-Pro-DL-Asn-Gly-DL-Ala-DL-Glu-DL-Asp-DL-Glu-DL-Ser-DL-Ala-DL-Glu-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH) Procurement Guide: Identity, Characteristics, and Sourcing Considerations


The compound H-DL-Val-DL-Tyr-DL-Pro-DL-Asn-Gly-DL-Ala-DL-Glu-DL-Asp-DL-Glu-DL-Ser-DL-Ala-DL-Glu-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH is an 18-amino acid peptide that corresponds to the sequence of adrenocorticotropic hormone fragment 22-39, commonly designated as ACTH (22-39) or β-Cell Tropin (BCT) [1]. It is a naturally occurring cleavage product of pro-opiomelanocortin (POMC) and a derivative of the full-length ACTH (1-39) hormone . The peptide is characterized by its molecular formula C90H125N19O32 and a molecular weight of 1985.06 g/mol . As an endogenous insulin secretagogue, it is involved in the potentiation of glucose-stimulated insulin release and has been studied for its lipogenic and orexigenic properties [1]. The compound is supplied as a lyophilized solid for research use and is typically stored at -20°C [2].

ACTH (22-39) (H-DL-Val-DL-Tyr-DL-Pro-DL-Asn-Gly-DL-Ala-DL-Glu-DL-Asp-DL-Glu-DL-Ser-DL-Ala-DL-Glu-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH): Why In-Class ACTH Fragments Are Not Interchangeable


Generic substitution among ACTH-derived peptide fragments is not scientifically valid due to profound, sequence-dependent divergence in biological activity. Full-length ACTH (1-39) and its N-terminal fragments (e.g., ACTH 1-24) primarily engage the melanocortin-2 receptor (MC2R) to stimulate adrenal glucocorticoid synthesis and can induce insulin resistance . In contrast, the C-terminal fragment ACTH (22-39) is a potent, direct insulin secretagogue that operates independently of the MC2R pathway . Furthermore, even closely related C-terminal fragments exhibit functional non-equivalence: ACTH (18-39) (CLIP) fails to stimulate insulin release in vivo, while ACTH (22-39) is a validated insulin secretagogue [1]. This functional divergence necessitates precise, compound-specific selection in experimental and therapeutic research contexts.

ACTH (22-39) (H-DL-Val-DL-Tyr-DL-Pro-DL-Asn-Gly-DL-Ala-DL-Glu-DL-Asp-DL-Glu-DL-Ser-DL-Ala-DL-Glu-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


ACTH (22-39) Exhibits Potent Lipogenic Activity (EC50 2.5 × 10⁻¹¹ M) Distinct from Inactive ACTH (1-39) and CLIP (ACTH 18-39)

In a direct comparative study using rat adipocytes, ACTH (22-39) (β-Cell Tropin) stimulated the incorporation of ³H₂O into total lipids with a 50% maximal activity concentration (EC50) of 5 × 10⁻² ng/mL, equivalent to approximately 2.5 × 10⁻¹¹ M [1]. Under identical experimental conditions, full-length ACTH (1-39) and the closely related fragment CLIP (ACTH 18-39) exhibited no detectable lipogenic action [1]. This demonstrates a unique functional profile conferred by the specific 22-39 sequence.

Lipogenesis Adipocyte Metabolism Peptide Pharmacology

ACTH (22-39) Is a Validated Insulin Secretagogue In Vivo, Unlike Inactive ACTH (18-39)

A comparative in vivo study in lean and genetically obese (ob/ob) mice assessed plasma insulin responses to equimolar doses (25 nmol/mouse, i.p.) of ACTH fragments. ACTH (1-39) produced a marked increase in plasma insulin, while ACTH (18-39) did not significantly affect insulin concentrations [1]. Separate studies have unequivocally identified ACTH (22-39) as the active insulin secretagogue, demonstrating indistinguishable insulin-releasing properties from the naturally occurring β-Cell Tropin [2]. Therefore, ACTH (22-39) is the required fragment for insulin secretion studies, as the longer CLIP (ACTH 18-39) is inactive.

Insulin Secretion In Vivo Pharmacology ob/ob Mouse Model

ACTH (22-39) Induces 5-Fold Greater Insulin Release in Obese vs. Lean Pancreata, Demonstrating Disease-Relevant Differential Activity

In a comparative perfusion study of isolated pancreata from lean and genetically obese 'fatty' (fa/fa) rats, perfusion with 0.5 nmol/L ACTH (22-39) (β-Cell Tropin) induced a fivefold greater monophasic insulin and amylin release from fatty compared with lean pancreata [1]. Basal insulin release was already eight to nine times greater in fatty pancreata, highlighting the exacerbated secretory response to the peptide in an obese, diabetic phenotype [1].

Type 2 Diabetes Hyperinsulinemia Pancreatic Perfusion

Plasma ACTH (22-39) Levels Are 17-Fold Higher in Obese ob/ob Mice vs. Lean Controls, Correlating with Hyperinsulinemia

Using a validated immunoassay, plasma concentrations of β-Cell Tropin (ACTH 22-39) were measured in lean and genetically obese (ob/ob) mice. Lean mice exhibited a mean plasma concentration of 0.17 ± 0.02 nmol/L, whereas obese ob/ob mice had significantly elevated levels of 2.88 ± 1.13 nmol/L, a 17-fold increase [1]. A similar pattern was observed in Zucker rats, with lean animals at 0.14 ± 0.02 nmol/L and obese (fa/fa) rats at 1.69 ± 0.72 nmol/L [1].

Obesity Biomarkers Endocrine Pathophysiology ELISA Development

ACTH (22-39) and ACTH (18-39) Share Orexigenic Activity but Operate via a Non-MC4 Receptor Mechanism Distinct from N-Terminal Fragments

Central intracerebroventricular (icv) administration of C-terminal ACTH fragments, including ACTH (22-39) and ACTH (18-39), produced a long-lasting increase in feeding in 16-hour fasted rats, in contrast to the anorectic effects of N-terminal fragments like α-MSH . Crucially, neither ACTH (18-39) nor ACTH (22-39) stimulated cAMP accumulation nor inhibited ACTH-stimulated cAMP accumulation in HEK-293 cells transfected with the recombinant MC4 receptor, demonstrating that their orexigenic effects are mediated by a distinct, non-canonical pathway .

Appetite Regulation CNS Pharmacology Melanocortin Receptors

ACTH (22-39) Demonstrates Higher Potency than Insulin for Lipogenesis Stimulation in Brown Adipocytes

In a comparative dose-response study using brown adipocytes from non-lactating rats, ACTH (22-39) (β-Cell Tropin) increased lipogenesis approximately 2-fold, compared to a 3-fold stimulation achieved with insulin [1]. Notably, ACTH (22-39) was effective at a substantially lower molar concentration than insulin, indicating higher relative potency for this metabolic endpoint [1]. This suggests a distinct, high-affinity signaling mechanism.

Lipogenesis Adipocyte Biology Peptide Potency

ACTH (22-39) (H-DL-Val-DL-Tyr-DL-Pro-DL-Asn-Gly-DL-Ala-DL-Glu-DL-Asp-DL-Glu-DL-Ser-DL-Ala-DL-Glu-DL-Ala-DL-Phe-DL-Pro-DL-Leu-DL-Glu-DL-Phe-OH): Validated Research and Industrial Use Cases


Dissecting Non-Melanocortin Pathways in Central Appetite Regulation

Based on evidence that ACTH (22-39) stimulates feeding via an MC4 receptor-independent mechanism , this peptide is the required tool for researchers investigating novel orexigenic pathways in the CNS. It can be used in intracerebroventricular (icv) injection studies in rodent models of appetite and energy homeostasis, with the understanding that its effects are distinct from those of N-terminal ACTH fragments and melanocortin agonists.

Investigating β-Cell Dysfunction and Hypersecretion in Type 2 Diabetes Models

Given the 5-fold potentiation of insulin secretion in perfused pancreata from obese (fa/fa) rats , ACTH (22-39) is an essential reagent for ex vivo and in vitro models of β-cell pathophysiology. Its differential activity in lean vs. obese/diabetic tissues makes it a precise probe for studying the mechanisms underlying hyperinsulinemia and β-cell decompensation, offering a clear advantage over inactive fragments like ACTH (18-39) [1].

Developing and Validating Immunoassays for Obesity and Diabetes Biomarkers

The 17-fold elevation of plasma ACTH (22-39) in genetically obese (ob/ob) mice compared to lean controls establishes the peptide as a critical biomarker. This peptide is required as a reference standard for the development and validation of ELISAs or other immunoassays aimed at quantifying β-Cell Tropin in biological samples from metabolic disease studies.

Studying Non-Insulin-Dependent Lipogenic Signaling in Adipose Tissue

The demonstration that ACTH (22-39) is a high-potency lipogenic agent (EC50 2.5 × 10⁻¹¹ M) that acts distinctly from insulin and is inactive in the form of ACTH (1-39) or CLIP [1] positions it as a unique tool for adipocyte research. It can be used to specifically activate and study a non-insulin, non-MCR pathway regulating lipid synthesis and glucose metabolism in brown and white adipocytes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACTH (22-39)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.